(1-Isopropyl-1H-indol-6-yl)methanol
Overview
Description
“(1-Isopropyl-1H-indol-6-yl)methanol”, also known as 6-(1-methylethyl)-1H-indole-3-methanol or IPIM, is a chemical compound. It has a molecular weight of 189.25 g/mol. The IUPAC name for this compound is 1H-indol-6-ylmethanol .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9 (8)5-7/h1-5,10-11H,6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
(1-Isopropyl-1H-indol-6-yl)methanol and its derivatives show potential in various synthesis processes. For instance, related compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step processes, and such compounds could serve as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
Pharmacological Applications
While avoiding details on dosage and side effects, it's notable that derivatives of this compound have been studied for their pharmacological potential. For example, compounds synthesized from 2-(1H-Indol-3-yl)acetic acid have been evaluated for antibacterial activities and enzyme inhibition, suggesting potential therapeutic applications (Rubab et al., 2017).
Chemical Properties and Reactions
The chemical properties of related compounds have been extensively studied. For instance, the ring-methylation of indole using supercritical methanol, a process involving compounds similar to this compound, demonstrates selective methylation and insights into reaction mechanisms (Kishida et al., 2010). Additionally, calorimetric and computational studies of similar compounds, like 2-(1H-indol-3-yl)ethanol, provide data on their enthalpic properties and formation processes (Carvalho et al., 2019).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .
Properties
IUPAC Name |
(1-propan-2-ylindol-6-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-7,9,14H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLJGSFSROWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651906 | |
Record name | [1-(Propan-2-yl)-1H-indol-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202745-77-5 | |
Record name | [1-(Propan-2-yl)-1H-indol-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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